
Decachlorobiphenyl
Übersicht
Beschreibung
Decachlorobiphenyl is one of the 209 polychlorinated biphenyls congeners characterized by its high toxicity and chemical stability . It is produced by industrial activities .
Synthesis Analysis
This compound is produced by industrial activities . A possible strategy to eliminate this compound is by bacterial degradation . The strain Pseudomonas extremaustralis ADA-5 has been found to degrade 9.75% of available this compound, using it as a carbon source .Molecular Structure Analysis
This compound has a molecular formula of C12Cl10 and a molecular weight of 498.66 .Chemical Reactions Analysis
This compound is characterized by its high toxicity and chemical stability . It is resistant to biodegradation, but some bacteria like Pseudomonas extremaustralis ADA-5 can degrade a small portion of it .Physical and Chemical Properties Analysis
This compound has a molecular weight of 498.66 . It is characterized by its lipophilicity, stability, and biomagnification .Wissenschaftliche Forschungsanwendungen
Biodegradation und Bioakkumulation
Decachlorobiphenyl (DCB) ist einer der 209 Polychlorierten Biphenyl-Kongener, die sich durch ihre hohe Toxizität und chemische Stabilität auszeichnen . Eine mögliche Strategie zur Eliminierung von DCB ist der bakterielle Abbau . Der native Stamm Pseudomonas extremaustralis ADA-5, der aus dem Darm eines Wurms isoliert wurde, hat gezeigt, dass er 9,75% des verfügbaren DCB abbauen kann, wobei er es als Kohlenstoffquelle verwendet . Er war auch in der Lage, 19,98% dieses Schadstoffs in Biomasse anzureichern .
Auswirkungen auf Membranlipide
DCB kann Membranlipide verändern. Phosphatidylethanolamin (PE), Phosphatidylglycerol (PG) und Cardiolipin (CL) wurden als Membranlipide der Zelle identifiziert . Bei 250 mg L−1 DCB im Kulturmedium zeigten die Membranen eine 30%ige Abnahme der PE-Konzentration, eine 18%ige Zunahme des PG und eine 12%ige Zunahme des CL .
Bioremediation
Der Stamm Pseudomonas extremaustralis ADA-5 war in der Lage, DCB zu katabolisieren und kann für die Bioremediation stark chlorierter toxischer Verbindungen im Boden eingesetzt werden .
Ökologische Folgenstudie
DCB ist ein persistenter organischer Schadstoff (POP), der in letzter Zeit deutlich zugenommen hat und irreversible Schäden in der Zusammensetzung, Struktur und Funktionalität von Ökosystemen sowie in terrestrischen Biomen verursacht . Die Untersuchung der ökologischen Folgen von DCB kann helfen, seine Auswirkungen zu verstehen und zu mindern.
Industrielle Abfallwirtschaft
DCB wird durch industrielle Aktivitäten hergestellt . Die Erforschung seiner Anwendungen kann helfen, industrielle Abfälle zu managen und die Umweltverschmutzung zu reduzieren.
Toxizitätsstudien
Aufgrund seiner hohen Toxizität kann die Untersuchung der Auswirkungen von DCB auf verschiedene Organismen helfen, seine Auswirkungen auf die Biodiversität und die Gesundheit von Ökosystemen zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
Decachlorobiphenyl, a member of the polychlorinated biphenyls (PCBs) family, primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons . Another significant target is the core circadian component PER1 , which is involved in the regulation of the circadian clock .
Biochemical Pathways
It’s known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription . More research is needed to fully elucidate the biochemical pathways affected by this compound.
Pharmacokinetics
Like other pcbs, this compound is known for its high chemical stability and lipophilicity These properties suggest that the compound may have a long half-life in the body and may accumulate in fatty tissues
Action Environment
It can bioaccumulate in animal tissue and biomagnify in food chains . Environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Decachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound has been found to have significant effects on cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . Due to its lipophilicity, this compound may cause damage to bacterial membranes and compromise cell survival .
Molecular Mechanism
This compound acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This includes the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
The biodegradation process of this compound is slow due to its high chemical stability . In a study, it was found that a strain of Pseudomonas extremaustralis had the ability to degrade 9.75% of available this compound, using it as a carbon source .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of PCBs can vary with different dosages. High doses of PCBs have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is absorbed via inhalation, oral, and dermal routes of exposure. It is transported in the blood, often bound to albumin. Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues, such as the liver, adipose, and skin .
Transport and Distribution
This compound, due to its lipophilic nature, tends to accumulate in lipid-rich tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature and its tendency to accumulate in lipid-rich tissues, it is likely that it may localize in lipid-rich areas of the cell .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPZLFXDMAPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047541 | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-24-3 | |
| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decachlorobiphenyl (PCB-209) has the molecular formula C12Cl10 and a molecular weight of 498.7 g/mol. []
A: this compound can be characterized using techniques like gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the identity of this compound by comparing its spectrum to a high-purity standard. [, , ]
A: this compound has a high melting point (364–365°C) and can be sublimed in a vacuum without decomposition. []
A: Under anaerobic conditions often found in buried sediments, this compound undergoes reductive dechlorination by bacteria, resulting in less chlorinated biphenyls. [] This process can be influenced by various factors and may not be consistent across different locations or depths within the same site. []
ANone: Yes, research shows that this compound can be degraded using various methods:
- Supercritical water oxidation: This method achieved complete destruction of this compound in laboratory settings. [, ]
- Catalytic reduction: Using a palladium catalyst and hydrogen in supercritical carbon dioxide, this compound was fully converted to dicyclohexyl. This method shows promise for detoxifying recalcitrant chlorinated aromatic compounds. []
- Metal oxide degradation: Magnesium oxide (MgO) demonstrated high catalytic activity in degrading this compound, achieving 98.9% degradation efficiency at 300 °C within 60 minutes. The degradation follows pseudo-first-order kinetics and involves hydrodechlorination, C-C bond breakage, and oxidative reactions. []
- Ionizing Radiation: Gamma (γ) radiation effectively dechlorinated this compound in aqueous solutions containing the surfactant Triton X-100. The dechlorination rate was directly proportional to the chlorine content of the PCB congener. []
- Photodegradation: While this compound itself doesn't readily undergo direct photolysis, its presence can influence the photodegradation pathways of other polychlorinated biphenyl congeners, leading to the formation of more toxic compounds. []
A: this compound is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment. [] It can bioaccumulate in organisms and potentially biomagnify up the food chain, posing risks to wildlife and human health. [, , ] Its presence in the environment, even at low concentrations, raises concerns due to its potential for long-term adverse effects. []
ANone: this compound can be quantified in environmental samples using various analytical techniques:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive method is widely used for detecting and quantifying this compound in various matrices. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of this compound based on its mass spectrum. [, , , ]
- High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS): This highly sensitive and selective technique offers precise identification and quantification of this compound, even at trace levels. []
- Perchlorination followed by GC-ECD: This method involves converting all polychlorinated biphenyls in a sample to this compound using a perchlorinating agent like antimony pentachloride (SbCl5). The resulting this compound is then quantified using GC-ECD. [, , , ]
A: this compound's high hydrophobicity poses challenges in extraction and analysis. [] Traditional methods might not accurately determine its concentration, especially in complex matrices like soil or biological tissues.
ANone: Researchers are exploring novel approaches to improve the analysis of this compound:
- Accelerated solvent extraction: This technique enhances the extraction efficiency of this compound from solid matrices like soil. []
- Slow-stirring method: This method allows for the reliable determination of the n-octanol/water partition coefficient (Pow), a crucial parameter for assessing the environmental fate of highly hydrophobic chemicals like this compound. []
- Use of internal standards: Incorporating internal standards like mirex or this compound in GC-MS analysis ensures accurate quantification and compensates for potential losses during sample preparation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


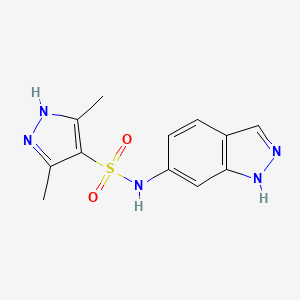


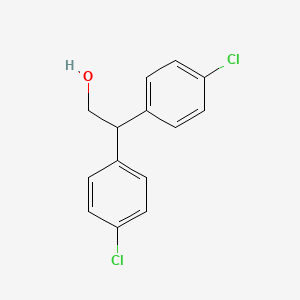
![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)

![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)

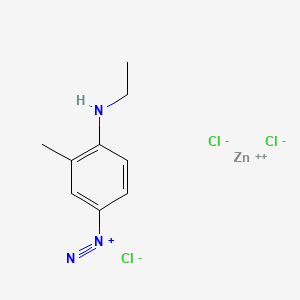

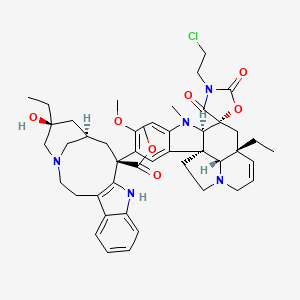

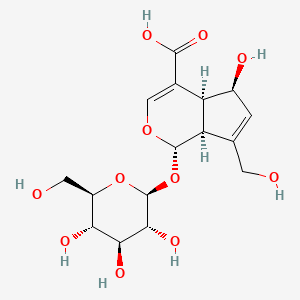
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
